molecular formula C11H20O B11718721 1,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-ol CAS No. 28462-85-3

1,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-ol

Cat. No.: B11718721
CAS No.: 28462-85-3
M. Wt: 168.28 g/mol
InChI Key: AJVKAPQCJKEUSG-UHFFFAOYSA-N
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Description

1,2,3,3-Tetramethylbicyclo[221]heptan-2-ol is an organic compound with the molecular formula C11H20O It is a bicyclic alcohol, characterized by its unique structure which includes a bicyclo[221]heptane ring system with four methyl groups and a hydroxyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-ol can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The hydroxyl group can then be introduced through subsequent reactions such as hydroboration-oxidation or hydration of an alkene precursor .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the hydrogenation or oxidation steps required to introduce the hydroxyl group .

Chemical Reactions Analysis

Types of Reactions

1,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Hydrogen gas (H2), palladium or platinum catalysts

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alkanes

    Substitution: Alkyl halides

Mechanism of Action

The mechanism by which 1,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to fit into specific binding sites, influencing biochemical processes .

Properties

CAS No.

28462-85-3

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C11H20O/c1-9(2)8-5-6-10(3,7-8)11(9,4)12/h8,12H,5-7H2,1-4H3

InChI Key

AJVKAPQCJKEUSG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)(C1(C)O)C)C

Origin of Product

United States

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